![molecular formula C23H32N2O2 B1139277 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid CAS No. 1393447-82-9](/img/structure/B1139277.png)
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid consists of a dodecanoic acid chain attached to a phenyl group and a pyridin-2-yl group. The exact structure and arrangement of these groups could not be found in the available resources.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid. Pyridine derivatives are known to undergo a variety of reactions, including cross-coupling with aryl bromides .Scientific Research Applications
Anti-Fibrotic Activity
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid: has been investigated for its potential anti-fibrotic activity. This application is significant in the field of biomedical research, particularly for the treatment of fibrotic diseases, which are characterized by excessive tissue scarring. The compound’s efficacy in this area could lead to new therapeutic approaches for conditions such as liver cirrhosis or pulmonary fibrosis .
Anionic Membrane Probe
This compound may serve as an anionic membrane probe in analytical chemistry. Membrane probes are vital tools for studying cell membrane properties, including membrane potential and fluidity. The anionic nature of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid makes it suitable for interactions with positively charged areas of cell membranes, providing insights into membrane dynamics .
Pharmacological Research
Pharmacologically, 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid might be explored for drug development, particularly as a building block for creating new drug molecules. Its structure could be key in designing drugs with improved efficacy, reduced side effects, or targeted delivery mechanisms .
Chemical Synthesis
Lastly, in the realm of chemical synthesis, this compound can be involved in complex reaction schemes. It may act as a precursor or intermediate in the synthesis of more complex molecules. Its presence in a synthetic pathway could influence the yield, purity, or stereochemistry of the final product .
Mechanism of Action
Target of Action
The primary target of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Mode of Action
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid can lead to a decrease in the production of stable collagen . This could potentially affect the structural integrity of collagen-dependent tissues.
properties
IUPAC Name |
12-(N-pyridin-2-ylanilino)dodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOMNOSLMHVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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